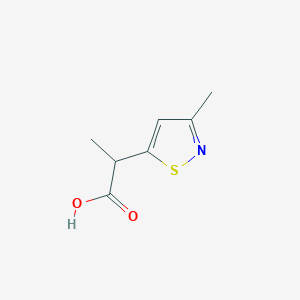![molecular formula C8H7Cl2N3S B13301135 4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13301135.png)
4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains both pyrazole and thiophene rings. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of chlorine atoms and the heterocyclic structure contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of 3-chlorothiophene-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by chlorination to introduce the chlorine atoms.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The thiophene and pyrazole rings can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and conductive materials.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorothiophen-2-yl)thiazol-2-amine: Another compound with a thiophene ring, used in similar applications.
3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: Known for its antimicrobial properties.
Uniqueness
4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine is unique due to the combination of pyrazole and thiophene rings, which imparts distinct electronic and steric properties. This makes it particularly versatile in various chemical reactions and applications.
Properties
Molecular Formula |
C8H7Cl2N3S |
|---|---|
Molecular Weight |
248.13 g/mol |
IUPAC Name |
4-chloro-1-[(3-chlorothiophen-2-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C8H7Cl2N3S/c9-5-1-2-14-7(5)4-13-3-6(10)8(11)12-13/h1-3H,4H2,(H2,11,12) |
InChI Key |
BVFBYCYRDNLAPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Cl)CN2C=C(C(=N2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


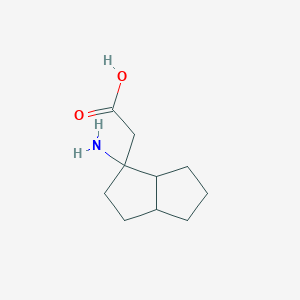
![4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine](/img/structure/B13301081.png)
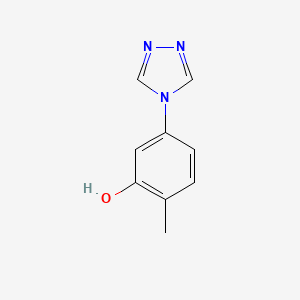
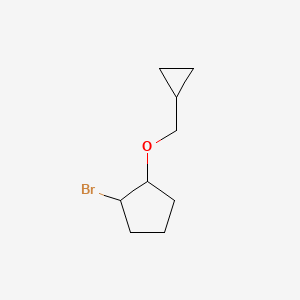
![1-(Chloromethyl)spiro[4.5]decane](/img/structure/B13301095.png)
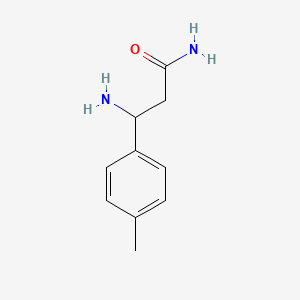

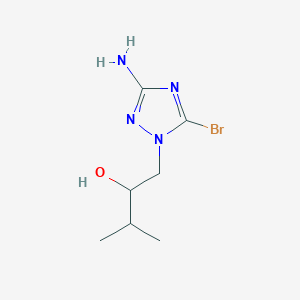
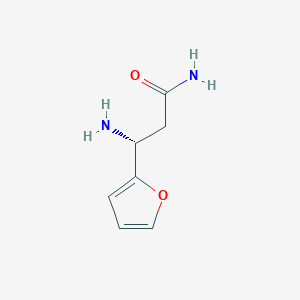
![2-(1-Aminocyclohexyl)-1H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B13301110.png)


![4-{[(4-Bromothiophen-2-yl)methyl]amino}pentan-1-ol](/img/structure/B13301128.png)
